molecular formula C14H18O3 B1315055 Ethyl 5-(4-methylphenyl)-5-oxovalerate CAS No. 42482-94-0

Ethyl 5-(4-methylphenyl)-5-oxovalerate

Cat. No. B1315055
CAS RN: 42482-94-0
M. Wt: 234.29 g/mol
InChI Key: ZFQBLTUWFXVZLG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. It also includes spectroscopic properties (UV-Vis, IR, NMR, etc.) and any characteristic reactions .

Scientific Research Applications

  • Organic Peroxides Synthesis : Ethyl 5-(4-methylphenyl)-5-oxovalerate is involved in the reaction of hydrogen peroxide with ethyl 4-oxovalerate, yielding ethyl 4,4-dihydroperoxyvalerate. This process is notable in the synthesis of organic peroxides, highlighting the compound's relevance in organic chemistry (Cubbon & Hewlett, 1968).

  • Thermodynamic Properties in Tetrahydropyrimidine Derivatives : Research on tetrahydropyrimidine derivatives, which include ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, focuses on their combustion energies, enthalpies of formation, and thermodynamic properties. These properties are essential for understanding the energy potential and stability of these compounds in various applications (Klachko et al., 2020).

  • Chemical Reactivity and Derivative Formation : The compound's reactivity with monosubstituted hydrazines is studied, leading to the formation of various pyrazole derivatives. This showcases its utility in creating diverse chemical structures for potential applications in pharmaceuticals and materials science (Kurihara et al., 1980).

  • Synthesis of Chiral α-Hydroxy-γ-Butyrolactone : Ethyl 5-(4-methylphenyl)-5-oxovalerate plays a role in the asymmetric hydrogenation of ethyl 2,4-dioxovalerate, leading to the synthesis of chiral α-hydroxy-γ-butyrolactone. This process is significant in the field of stereochemistry and the synthesis of chiral compounds (Blandin et al., 1998).

  • Antitumor Activity Studies : The compound is associated with the synthesis of specific pyridine derivatives, which have shown potential as antimitotic agents, demonstrating antitumor activity in mice. This application is critical for the development of new anticancer drugs (Temple et al., 1992).

  • Corrosion Inhibition in Mild Steel : Pyranpyrazole derivatives, synthesized from compounds like ethyl 5-(4-methylphenyl)-5-oxovalerate, are investigated as corrosion inhibitors for mild steel. This application is vital for industrial processes and the protection of metal structures (Dohare et al., 2017).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes handling and storage precautions .

Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future work could involve improving its potency, reducing its side effects, or developing more efficient synthesis methods .

properties

IUPAC Name

ethyl 5-(4-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-17-14(16)6-4-5-13(15)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQBLTUWFXVZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501481
Record name Ethyl 5-(4-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-methylphenyl)-5-oxovalerate

CAS RN

42482-94-0
Record name Ethyl 5-(4-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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